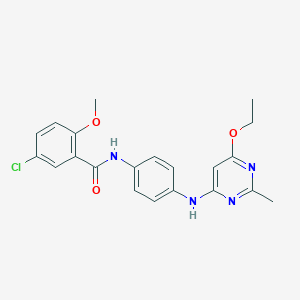

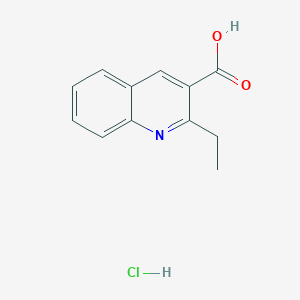

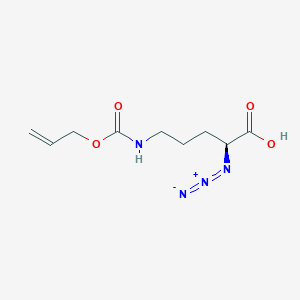

2-(benzylthio)-N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related acetamide compounds involves strategic functional group transformations and the use of different starting materials. For instance, the reduction of N-benzyl-2-cyano-2-(hydroxyimino)acetamide leads to the formation of N-benzyl-1,2-ethanediamine and its N'-methyl derivative, which suggests a Beckmann-type rearrangement during the reaction process . Similarly, the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions indicates the versatility of acetamide chemistry in generating diverse analogues with potential biological activities . These studies highlight the importance of careful selection of substituents and reaction conditions in the synthesis of acetamide derivatives.

Molecular Structure Analysis

The molecular structure of acetamide derivatives can significantly influence their physical properties and biological activities. For example, the crystal structure analysis of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides reveals different interplanar angles between amide groups, which can affect the overall conformation and hydrogen bonding patterns of the molecules . These structural details are crucial for understanding the interactions of acetamide derivatives with biological targets and can provide insights into the design of new compounds with desired properties.

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions, which are often influenced by their functional groups and molecular structure. The Beckmann-type rearrangement observed in the reduction of N-benzyl-2-cyano-2-(hydroxyimino)acetamide is an example of a reaction that can lead to unexpected products. Additionally, the dynamic NMR properties of 2-(benzylideneamino)-N-[(R)-2-hydroxy-2-methyl-1-phenylpropyl]acetamide suggest that the methylene protons adjacent to the azomethine group are involved in interesting chemical dynamics . Understanding these reactions is essential for the development of new synthetic methods and the optimization of existing ones.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are closely related to their molecular structure. The presence of hydrogen bonds and packing interactions, as observed in the crystal structures of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides , can influence the solubility, melting point, and stability of these compounds. Additionally, the bioactivity of novel 2-(1,2-benzisothiazol-3-yloxy)-N-(1-aryl-3-cyanopyrazol-5-yl)acetamides against selected bacteria and algae demonstrates the potential of acetamide derivatives as bioactive agents. These properties are critical for the application of acetamide derivatives in various fields, including pharmaceuticals and agrochemicals.

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

Research on similar acetamide derivatives has shown potential in corrosion inhibition. For instance, acetamide derivatives with long alkyl side chains have been synthesized and evaluated for their effectiveness as corrosion inhibitors in acidic and oil medium environments. These studies suggest that such compounds could offer promising solutions for protecting metals against corrosion, highlighting a significant application in materials science and engineering (Yıldırım & Cetin, 2008).

Insecticidal Activity

Certain acetamide derivatives have been synthesized and assessed for their insecticidal activity against pests like the cotton leafworm, Spodoptera littoralis. This research points towards the potential use of such chemical compounds in developing new insecticides, contributing to agricultural science and pest management strategies (Fadda et al., 2017).

Solar Cell Efficiency

Studies have also explored the use of benzothiazolinone acetamide analogs for their photochemical and thermochemical properties, analyzing their potential as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds have shown good light harvesting efficiency and free energy of electron injection, indicating their usefulness in improving photovoltaic cell performance. This application is particularly relevant to renewable energy research, focusing on enhancing solar cell technologies (Mary et al., 2020).

Eigenschaften

IUPAC Name |

2-benzylsulfanyl-N-cyclopropyl-N-[(1-methylpyrrol-2-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2OS/c1-19-11-5-8-17(19)12-20(16-9-10-16)18(21)14-22-13-15-6-3-2-4-7-15/h2-8,11,16H,9-10,12-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONYXAEJVIKDFGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1CN(C2CC2)C(=O)CSCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzylthio)-N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,7-Dimethyl-2-(5-methyl-3-isoxazolyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2500821.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-chlorobenzamide](/img/structure/B2500822.png)

![(E)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2500827.png)

![8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2500828.png)

![1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanone](/img/structure/B2500835.png)

![4-[(4-tert-butylphenyl)sulfonyl]-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole](/img/structure/B2500836.png)